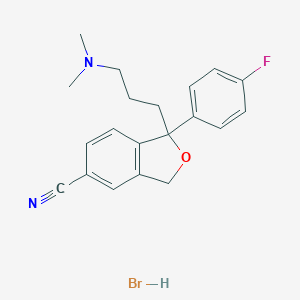
















|
REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[C:18]3[C:13](=[CH:14][C:15]([C:19]#[N:20])=[CH:16][CH:17]=3)[CH2:12][O:11]2)=[CH:6][CH:5]=1.[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25]Cl.[BrH:28]>CS(C)=O.O.C(OCC)(=O)C.CC(C)=O>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][C:10]1([C:7]2[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=2)[O:11][CH2:12][C:13]2[CH:14]=[C:15]([C:19]#[N:20])[CH:16]=[CH:17][C:18]1=2)[CH3:27].[BrH:28] |f:0.1,9.10|
|


|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
mixture
|
|
Quantity
|
5.42 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C#N
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCCl)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
1650 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 30 minutes and, in 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
without exceeding 25° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is maintained
|
|
Type
|
CUSTOM
|
|
Details
|
without exceeding 25° C
|
|
Type
|
STIRRING
|
|
Details
|
After about 2-hour stirring at 25° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred
|
|
Type
|
WAIT
|
|
Details
|
The mixture is let 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
|
Type
|
CUSTOM
|
|
Details
|
the organic one is collected
|
|
Type
|
WASH
|
|
Details
|
the aqueous one is washed with 3×150 ml of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
|
Type
|
WASH
|
|
Details
|
the collected organic ones are washed with 900 ml of water
|
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated under vacuum at 50° C. until an oil
|
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred in order
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solution, that
|
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled at 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
After 1 hour-stirring at pH=7 constant
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under vacuum at 50° C.
|
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with 100 ml of acetone
|
|
Type
|
STIRRING
|
|
Details
|
The suspension is stirred at 25° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled at 0-5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
cold for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold acetone (0-5° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
is dried under vacuum at 50° C
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.88 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |